
Bis(3-methyl-2-pentyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methyl-2-pentyl) Phthalate: is a phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. Phthalates are a group of chemicals used in a wide range of products, including building materials, household products, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously, and the product is purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(3-methyl-2-pentyl) Phthalate is used as a reference standard in analytical chemistry for the determination of phthalate esters in various samples .
Biology: It is studied for its potential endocrine-disrupting effects and its impact on biological systems .
Medicine: Research is ongoing to understand its effects on human health, particularly its role as an endocrine disruptor and its potential links to various health conditions .
Industry: Widely used as a plasticizer in the manufacturing of flexible plastic products, including medical devices, food packaging, and consumer goods .
Mécanisme D'action
Bis(3-methyl-2-pentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) Phthalate (DEHP)
- Di-n-butyl Phthalate (DBP)
- Diisobutyl Phthalate (DiBP)
- Dicyclohexyl Phthalate (DCHP)
Comparison: Bis(3-methyl-2-pentyl) Phthalate is similar to other phthalate esters in its use as a plasticizer and its potential endocrine-disrupting effects. its unique molecular structure may result in different physical properties and biological activities compared to other phthalates .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
bis(3-methylpentan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-7-13(3)15(5)23-19(21)17-11-9-10-12-18(17)20(22)24-16(6)14(4)8-2/h9-16H,7-8H2,1-6H3 |
Clé InChI |
UXOMKXXQMOOPSF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


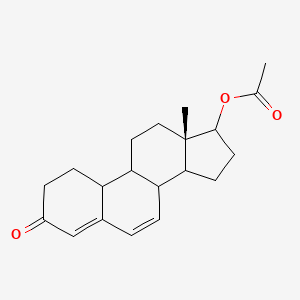
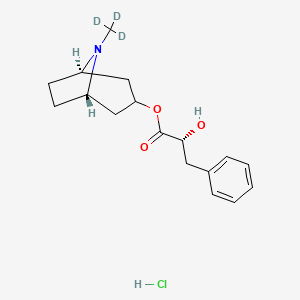
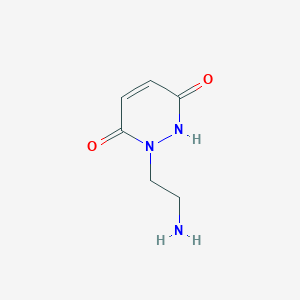
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
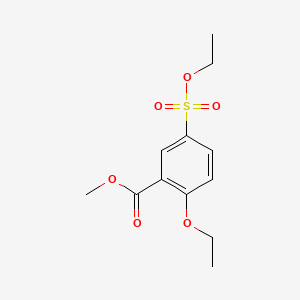
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
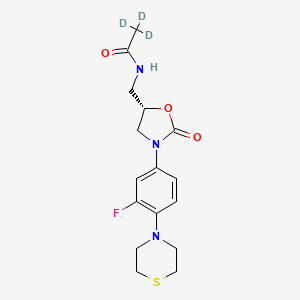
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

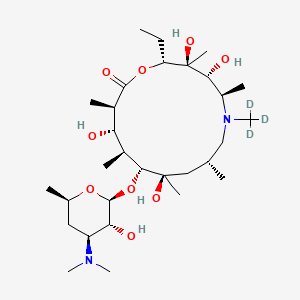
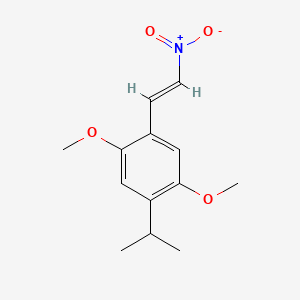


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
